[3S-(3alpha,3aalpha,5abeta,8E,9bbeta)]-3a,5,5a,9b-tetrahydro-3,5a,9-trimethylnaphtho[1,2-b]furan-2,8(3H,4H)-dione 8-oxime
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Overview
Description
[3S-(3alpha,3aalpha,5abeta,8E,9bbeta)]-3a,5,5a,9b-tetrahydro-3,5a,9-trimethylnaphtho[1,2-b]furan-2,8(3H,4H)-dione 8-oxime is a derivative of santonine, a naturally occurring compound found in the plant Artemisia maritima The oxime functional group is characterized by the presence of a nitrogen-oxygen double bond (C=N-OH), which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of santonine, oxime typically involves the reaction of santonine with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds as follows:
- Dissolve santonine in an appropriate solvent, such as ethanol or methanol.
- Add hydroxylamine hydrochloride to the solution.
- Introduce a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the oxime.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for santonine, oxime are not well-documented, the general principles of oxime synthesis can be applied on a larger scale. Industrial production would involve optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[3S-(3alpha,3aalpha,5abeta,8E,9bbeta)]-3a,5,5a,9b-tetrahydro-3,5a,9-trimethylnaphtho[1,2-b]furan-2,8(3H,4H)-dione 8-oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the oxime group can yield amines or hydroxylamines.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxime group under mild conditions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Nitroso and nitrate derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted oxime derivatives, depending on the nucleophile used.
Scientific Research Applications
[3S-(3alpha,3aalpha,5abeta,8E,9bbeta)]-3a,5,5a,9b-tetrahydro-3,5a,9-trimethylnaphtho[1,2-b]furan-2,8(3H,4H)-dione 8-oxime has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of santonine, oxime derivatives in treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of santonine, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions and form reactive intermediates contributes to its biological activity. The exact molecular targets and pathways depend on the specific application and derivative being studied.
Comparison with Similar Compounds
[3S-(3alpha,3aalpha,5abeta,8E,9bbeta)]-3a,5,5a,9b-tetrahydro-3,5a,9-trimethylnaphtho[1,2-b]furan-2,8(3H,4H)-dione 8-oxime can be compared with other oxime derivatives, such as:
Acetoxime: Derived from acetone, used in organic synthesis.
Benzaldoxime: Derived from benzaldehyde, studied for its biological activities.
Cyclohexanone oxime: Used in the production of nylon-6.
Formaldoxime: Derived from formaldehyde, used in various chemical reactions.
Uniqueness
This compound is unique due to its natural origin and the specific structural features imparted by the santonine moiety
Properties
CAS No. |
1618-82-2 |
---|---|
Molecular Formula |
C6H6Cl2N2 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
(3S,3aS,5aS,8E,9bS)-8-hydroxyimino-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H19NO3/c1-8-10-4-6-15(3)7-5-11(16-18)9(2)12(15)13(10)19-14(8)17/h5,7-8,10,13,18H,4,6H2,1-3H3/b16-11+/t8-,10-,13-,15-/m0/s1 |
InChI Key |
DZFUMKYXWIWTMJ-ZYLULROZSA-N |
SMILES |
CC1C2CCC3(C=CC(=NO)C(=C3C2OC1=O)C)C |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3(C=C/C(=N\O)/C(=C3[C@H]2OC1=O)C)C |
Canonical SMILES |
CC1C2CCC3(C=CC(=NO)C(=C3C2OC1=O)C)C |
Key on ui other cas no. |
1618-82-2 |
Origin of Product |
United States |
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